N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzotriazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process often includes the following steps:
Formation of Benzotriazole Core: This involves the cyclization of o-phenylenediamine with nitrous acid to form benzotriazole.
Substitution Reactions: The benzotriazole core is then subjected to substitution reactions to introduce the methyl and phenyl groups at specific positions.
Acylation: The final step involves the acylation of the substituted benzotriazole with 2-(4-methylphenoxy)acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, making it useful in metal chelation therapy. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar stability properties.
Other Benzotriazole Derivatives: Compounds like 2-(2H-benzotriazol-2-yl)-4-methylphenol, which are used as UV stabilizers.
Uniqueness
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Properties
IUPAC Name |
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15-4-8-18(9-5-15)27-25-21-12-17(3)20(13-22(21)26-27)24-23(28)14-29-19-10-6-16(2)7-11-19/h4-13H,14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZPWBJIJLHIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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